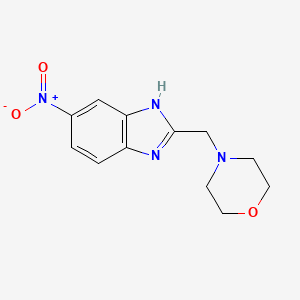

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” is a type of benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic compounds that have been widely studied and used in various fields, including as anthelmintic in humans1.

Synthesis Analysis

While specific synthesis methods for “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” were not found, benzimidazole derivatives are generally synthesized by modifying the imidazole ring1. More detailed information may be available in specialized chemical literature or databases.

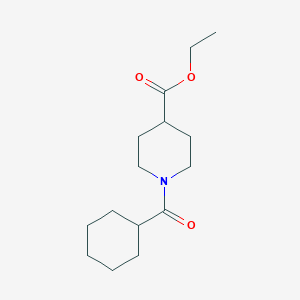

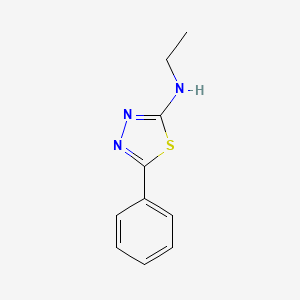

Molecular Structure Analysis

The molecular formula of a similar compound, 2-(4-morpholinylmethyl)-1H-benzimidazole, is C12H15N3O, with a molecular weight of 217.272. However, the specific structure of “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” was not found in the searched resources.

Chemical Reactions Analysis

The specific chemical reactions involving “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not available in the searched resources. However, benzimidazole derivatives are known to exhibit a broad range of biological activities1.Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not available in the searched resources. For a similar compound, 2-(4-morpholinylmethyl)-1H-benzimidazole, the molecular weight is 217.272.Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

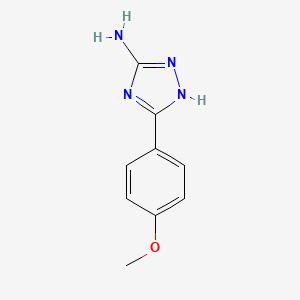

Sharma et al. (2010) synthesized Benzimidazole derivatives and screened them for their antihypertensive activity. They used 4-chloro-o-Phenylenediamine and condensed it with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds with biphenyl tetrazole ring. The synthesized compounds showed significant antihypertensive activity, compared to the standard drug (Sharma, Kohli, & Sharma, 2010).

Antiparasitic Activity

Velez et al. (2022) synthesized 2-nitro-1-vinyl-1H-imidazole and demonstrated its potential as a biologically active structural subunit for anti-T. cruzi activity, showing low cytotoxicity and validating its potential for use in designing new antichagasic drugs (Velez et al., 2022).

Anticancer Activity

Romero-Castro et al. (2011) reported the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. They evaluated the cytotoxicity against various human neoplastic cell lines, with compound 6 showing the most activity, indicating its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antimicrobial Activity

Hosamani et al. (2009) synthesized 5-nitro-2-aryl substituted-1H-benzimidazole libraries, demonstrating in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi. The compounds showed potential as antimicrobial agents with minimum inhibitory concentration (MIC) comparable to reference standards (Hosamani et al., 2009).

Relaxant Activity

Estrada-Soto et al. (2006) studied the relaxant activity of 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings, identifying compounds with potential vasorelaxant leads, which could be beneficial against hypertensive diseases (Estrada-Soto et al., 2006).

Safety And Hazards

The safety and hazards associated with “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not specified in the searched resources. It is recommended to handle all chemicals with appropriate safety precautions.

Zukünftige Richtungen

The future directions for “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not specified in the searched resources. However, given the wide range of biological activities of benzimidazole derivatives, further research into their potential applications is likely1.

Eigenschaften

IUPAC Name |

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUIMZSYELSWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356716 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

CAS RN |

94720-52-2 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)